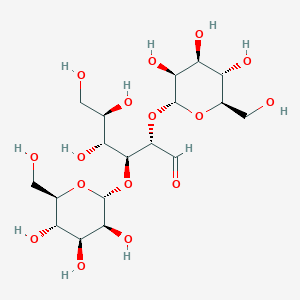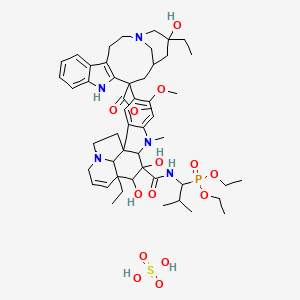
3,6-Di-O-(alpha-mannopyranosyl)mannose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 3,6-Di-O-(alpha-mannopyranosyl)mannose involves multiple steps, including the formation of beta-mannosidic linkages and glycosylation processes. For instance, a method described for synthesizing a related compound, octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside, involves 1-O-alkylation and glycosylation using acetobromomannose (Kaur & Hindsgaul, 1991). This process highlights the complexity and precision required in synthesizing such oligosaccharides.
Molecular Structure Analysis
The molecular structure of 3,6-Di-O-(alpha-mannopyranosyl)mannose and related compounds is intricate, with specific linkages between sugar units defining their biological functions. The structural analysis often involves NMR and MS techniques to confirm the configurations and linkages of the sugar units (Tariq & Hayashi, 1995).
Scientific Research Applications
Synthesis Techniques and Chemical Properties
One of the primary scientific research applications of 3,6-Di-O-(alpha-mannopyranosyl)mannose involves its synthesis and the exploration of its chemical properties. Studies such as the one by Crich and Sharma (2008) have delved into stereoselective synthesis techniques, highlighting methods to achieve specific glycosidic linkages crucial for the structural integrity and biological function of complex carbohydrates. These synthetic approaches are fundamental in the creation of glycoconjugates for various applications, including vaccine development, drug delivery systems, and the study of carbohydrate-protein interactions in biological systems (Crich & Sharma, 2008).
Applications in Glycobiology
The complex carbohydrate structure of 3,6-Di-O-(alpha-mannopyranosyl)mannose finds extensive applications in glycobiology, where it is used to study the interactions between carbohydrates and other biomolecules. For instance, Sayers and Prestegard (2002) investigated the conformation of a trimannoside bound to mannose-binding protein, using molecular dynamics simulations and nuclear magnetic resonance. Such studies are pivotal in understanding the role of specific carbohydrate structures in biological recognition and binding processes, which has implications for the development of novel therapeutics and diagnostics (Sayers & Prestegard, 2002).
Role in Developing Diagnostic Tools and Therapeutics
Research on 3,6-Di-O-(alpha-mannopyranosyl)mannose also extends to its utility in creating diagnostic tools and therapeutics. The specific binding characteristics of this compound with proteins such as lectins can be exploited to develop targeted drug delivery systems and diagnostic assays. For example, the study by Gupta et al. (1997) on the thermodynamics of lectin-carbohydrate interactions sheds light on how specific carbohydrate structures, including 3,6-Di-O-(alpha-mannopyranosyl)mannose derivatives, interact with proteins, providing a foundation for the development of carbohydrate-based therapeutics and diagnostics (Gupta et al., 1997).
properties
IUPAC Name |
(2S,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(23)9(24)16(34-18-15(30)13(28)11(26)7(3-21)32-18)8(4-22)33-17-14(29)12(27)10(25)6(2-20)31-17/h4-21,23-30H,1-3H2/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEVOBRQLSFMMV-JQBMHSASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Di-O-(alpha-mannopyranosyl)mannose | |
CAS RN |
69401-47-4 |
Source


|
| Record name | 3,6-Di-O-(alpha-mannopyranosyl)mannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069401474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benz[a]anthracene-5,6-diol, 5,6-dihydro-7,12-dimethyl-](/img/structure/B1216204.png)












